molecular formula C15H21N3O B1403296 1-(3-morpholinopropyl)-1H-indol-4-amine CAS No. 1021425-59-1

1-(3-morpholinopropyl)-1H-indol-4-amine

Cat. No.: B1403296
CAS No.: 1021425-59-1
M. Wt: 259.35 g/mol
InChI Key: VONSTPBDTFURKQ-UHFFFAOYSA-N
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Description

1-(3-morpholinopropyl)-1H-indol-4-amine is a chemical compound that features an indole core substituted with a morpholinopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-morpholinopropyl)-1H-indol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1H-indole-4-amine with 3-chloropropylmorpholine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 1H-indole-4-amine and 3-chloropropylmorpholine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours.

    Product Isolation: The product is then isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-morpholinopropyl)-1H-indol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinopropyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups replacing the morpholinopropyl group.

Scientific Research Applications

1-(3-morpholinopropyl)-1H-indol-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties.

    Chemical Biology: It serves as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(3-morpholinopropyl)-1H-indol-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-morpholinopropyl)-1H-indol-4-amine is unique due to its indole core, which is a common structural motif in many biologically active compounds. The presence of the morpholinopropyl group further enhances its versatility and potential for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(3-morpholin-4-ylpropyl)indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c16-14-3-1-4-15-13(14)5-8-18(15)7-2-6-17-9-11-19-12-10-17/h1,3-5,8H,2,6-7,9-12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONSTPBDTFURKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C=CC3=C(C=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of crude 4-(3-(4-nitro-1H-indol-1-yl)propyl)morpholine in methanol (100 mL) was added palladium on carbon (10%). The mixture was stirred under an atmosphere of hydrogen for 12 hours. The catalyst was removed by filtration and the filtrate was evaporated. The residue was purified by silica gel chromatography to afford the product 1-(3-morpholinopropyl)-1H-indol-4-amine (5 g, yield 67%, two steps) as a brown solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.12, J=2.4 Hz).
Name
4-(3-(4-nitro-1H-indol-1-yl)propyl)morpholine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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